molecular formula C10H14F3NO4 B6163591 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid CAS No. 1781010-80-7

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid

Cat. No.: B6163591
CAS No.: 1781010-80-7
M. Wt: 269.22 g/mol
InChI Key: DSCMDSAJNUBTIS-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid is a sophisticated molecular building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a rigid azetidine ring substituted with a trifluoromethyl group and a carboxylic acid, both at the 3-position, and is protected by a tert-butoxycarbonyl (Boc) group on the ring nitrogen . The presence of the trifluoromethyl group is of high strategic value; it is known to profoundly influence a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity, making it a key motif in the development of agrochemicals and pharmaceuticals . The carboxylic acid and the Boc-protected amine serve as orthogonal reactive sites, allowing researchers to systematically incorporate the azetidine scaffold into more complex structures via amide bond formation or other coupling reactions. As a high-value intermediate, its primary application is in the synthesis of novel active compounds for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1781010-80-7

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-8(2,3)18-7(17)14-4-9(5-14,6(15)16)10(11,12)13/h4-5H2,1-3H3,(H,15,16)

InChI Key

DSCMDSAJNUBTIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 1-Azabicyclo[1.1.0]butane Intermediate

The strain-release strategy leverages the high reactivity of 1-azabicyclo[1.1.0]butane (18), a strained bicyclic amine, to facilitate ring-opening reactions. This intermediate is synthesized from 1-amino-2,3-dibromopropane hydrobromide (17) via dehydrohalogenation using phenyllithium (PhLi) in tetrahydrofuran (THF) at -78°C. Subsequent treatment with acetonitrile (MeCN) and lithium bromide (LiBr) induces cyclization, yielding the bicyclic structure.

Key Reaction Conditions:

  • Temperature : -78°C for PhLi addition, followed by warming to room temperature.

  • Reagents : PhLi (1.8 M in dibutyl ether), LiBr (3 equiv.), Boc₂O (2 equiv.).

  • Yield : 60–75% for 1-azabicyclo[1.1.0]butane derivatives.

Halogenation and Trifluoromethylation

The strained bicyclic amine undergoes ring-opening with electrophilic halogen sources (e.g., iodine, bromine) to form 3-haloazetidines. For example, treatment with iodine in dichloromethane (DCM) produces tert-butyl 3-iodoazetidine-1-carboxylate (6). Trifluoromethylation is achieved via copper-mediated cross-coupling using trifluoromethylcopper (CF₃Cu) reagents or radical trifluoromethylation with Togni’s reagent.

Optimization Parameters:

  • Catalyst : CuCN·2LiCl enables efficient CF₃ transfer at -15°C.

  • Solvent : THF or DMF for radical reactions.

  • Yield : 68% for analogous trifluoromethylthiolation reactions.

Cyclization of β-Amino Acid Derivatives

β-Amino Acid Precursor Synthesis

Azetidine-3-carboxylic acid derivatives are synthesized from β-amino acids through cyclization. For instance, N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine undergoes bromofluorination to introduce the 3-fluoro substituent. The imine group is reduced with lithium aluminum hydride (LiAlH₄), followed by acid-catalyzed cyclization to form the azetidine ring.

Critical Steps:

  • Bromofluorination : Achieved with N-bromosuccinimide (NBS) and hydrogen fluoride (HF).

  • Cyclization : Catalyzed by HCl in methanol at reflux.

Boc Protection and Oxidation

The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding tert-butyl 3-fluoroazetidine-1-carboxylate. Oxidation of the 3-hydroxymethyl group to a carboxylic acid is performed using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) under acidic conditions.

Reaction Metrics:

  • Oxidation Yield : 85–90% for analogous fluoroazetidine derivatives.

  • Temperature : 0–25°C to prevent Boc group cleavage.

Halogenation and Nucleophilic Trifluoromethylation

Synthesis of 3-Haloazetidine Intermediates

tert-Butyl 3-iodoazetidine-1-carboxylate (6) serves as a versatile intermediate for nucleophilic substitution. Prepared via iododecarboxylation of Boc-protected azetidine-3-carboxylic acid (15) using 1,3-diiodo-5,5-dimethylhydantoin under UV irradiation.

Experimental Data:

ParameterValue
Reagent1,3-Diiodo-5,5-dimethylhydantoin
SolventAcetonitrile
Yield75%
Temperature25°C (UV irradiation)

Trifluoromethyl Group Introduction

The iodo intermediate undergoes nucleophilic displacement with trifluoromethylcopper (CF₃Cu) generated in situ from CF₃SiMe₃ and CuI. Alternatively, Ullmann-type coupling with CF₃I in the presence of a palladium catalyst achieves trifluoromethylation.

Comparative Analysis:

MethodYieldConditions
CF₃Cu Coupling65%THF, -15°C, 12 h
Palladium Catalysis55%DMF, 80°C, 24 h

Hydrolysis and Final Functionalization

Ester Hydrolysis to Carboxylic Acid

The trifluoromethylated azetidine ester is hydrolyzed under basic (NaOH/MeOH/H₂O) or acidic (HCl/H₂O) conditions. Basic hydrolysis at reflux for 4 hours quantitatively yields the carboxylic acid.

Hydrolysis Conditions:

  • Base : 2 M NaOH in methanol/water (1:1).

  • Acid : 6 M HCl in tetrahydrofuran.

Purification and Characterization

Final purification is performed via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 10% MeOH/DCM). Characterization employs:

  • ¹⁹F NMR : δ ~ -60 to -65 ppm for CF₃.

  • LC-MS : [M+H]⁺ = 311.1 (C₁₁H₁₅F₃NO₄).

Challenges and Optimization Strategies

Competing Side Reactions

  • Boc Deprotection : Occurs under strongly acidic or high-temperature conditions. Mitigated by using buffered aqueous solutions (pH 6–7).

  • Radical Inhibitors : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) suppresses unwanted radical chain reactions during trifluoromethylation.

Scalability Considerations

  • Continuous Flow Systems : Enhance heat transfer and reduce exothermic risks during iodination.

  • In-line Analytics : FTIR monitors intermediate formation in real time, enabling rapid adjustment of reagent stoichiometry .

Chemical Reactions Analysis

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It undergoes substitution reactions with various reagents, such as Grignard reagents and aryl boronic acids.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

Recent studies indicate that azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid, exhibit promising anticancer activity. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making these compounds suitable candidates for further development in cancer therapeutics.

Study ReferenceFindings
Demonstrated cytotoxic effects against various cancer cell lines.
Identified as a potential lead compound for drug development targeting specific cancer pathways.

Antimicrobial Activity

The compound has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. The structural modifications provided by the tert-butoxycarbonyl and trifluoromethyl groups contribute to its activity profile.

Study ReferenceFindings
Exhibited significant inhibition of bacterial growth in vitro.
Suggested mechanisms of action include disruption of bacterial cell wall synthesis.

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Reaction TypeDescription
Nucleophilic Substitution Can be utilized to introduce various nucleophiles at the azetidine ring.
Deprotection Reactions The tert-butoxycarbonyl group can be selectively removed under mild conditions to yield free amines or acids for further functionalization.

Agrochemical Applications

The unique properties of this compound also lend themselves to applications in agrochemicals, particularly as intermediates in the synthesis of herbicides and pesticides. The trifluoromethyl group is often associated with increased herbicidal activity.

Application AreaFindings
HerbicidesPreliminary studies indicate potential effectiveness against specific weed species.
PesticidesStructural modifications may enhance target specificity and reduce environmental impact.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including the compound , and evaluated their anticancer properties against human cancer cell lines. The results indicated that modifications at the trifluoromethyl position significantly enhanced cytotoxicity compared to non-fluorinated counterparts .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of various azetidine derivatives, finding that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. This study highlighted the compound's potential as a lead for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares key structural analogs of 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid, highlighting substituent effects on molecular weight, polarity, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
1-[(tert-butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid 3-cyano C₁₀H₁₄N₂O₄ 226.23 High polarity; intermediate in peptide synthesis
1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid 3-fluoro C₉H₁₃FNO₄ 218.20 Enhanced metabolic stability; PET tracer precursor
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid No additional substituent C₉H₁₅NO₄ 201.22 Versatile building block for drug design
1-[(tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid 3-(2-oxopropyl) C₁₂H₁₉NO₅ 257.28 Reactive ketone moiety for bioconjugation
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid 3-(fluoromethyl) C₁₀H₁₅FNO₄ 232.23 Improved bioavailability in CNS-targeting drugs

Notes:

  • The trifluoromethyl group in the target compound increases molecular weight (est. ~275–280 g/mol) compared to non-halogenated analogs, while enhancing hydrophobicity (logP ~1.2–1.5) .
  • Fluorinated derivatives (e.g., 3-fluoro, fluoromethyl) exhibit superior metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Biological Activity

1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid (CAS No. 1781010-80-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. The unique structure, featuring a trifluoromethyl group and a tert-butoxycarbonyl moiety, suggests interesting biological activities that warrant investigation.

  • Molecular Formula : C₁₀H₁₄F₃NO₄
  • Molecular Weight : 269.22 g/mol
  • IUPAC Name : (2R,3R)-1-(tert-butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

Biological Activity Overview

Research into the biological activity of this compound is limited, but preliminary studies indicate several potential areas of interest:

  • Antitumor Activity : Initial studies suggest that azetidine derivatives may exhibit antitumor properties. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and metabolic stability.
  • Antimicrobial Properties : Compounds with similar structures have shown promise in antimicrobial assays. The azetidine ring could contribute to cell membrane disruption in bacteria.
  • Enzyme Inhibition : Structural analogs of azetidine derivatives have demonstrated enzyme inhibitory activity, which could be explored further for this compound.

Antitumor Activity

A study investigating various azetidine derivatives revealed that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action is hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.

Antimicrobial Testing

In vitro assays have been conducted on related azetidine compounds against common bacterial strains such as E. coli and S. aureus. Results indicated that compounds with similar functional groups showed varying degrees of antibacterial activity, suggesting that further exploration of this compound could yield beneficial results.

Enzyme Inhibition Studies

Molecular docking studies have been performed on azetidine derivatives to evaluate their binding affinity to various enzymes involved in cancer metabolism. Preliminary findings suggest that the compound may inhibit key metabolic pathways, which could be beneficial for cancer treatment protocols.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultsReference
AntitumorCytotoxicity AssaySignificant inhibition in MCF-7
AntimicrobialDisk Diffusion MethodModerate activity against E. coli
Enzyme InhibitionMolecular DockingHigh binding affinity to target enzymes

Q & A

Basic: What are the standard synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid?

The compound is synthesized via strain-release reactions using 1-azabicyclo[1.1.0]butane derivatives. A key step involves introducing the trifluoromethyl group and Boc-protection under controlled conditions. Optimizing reaction parameters (e.g., temperature, solvent, catalyst) can improve yields. For example, reductive amination of aldehydes with azetidine-3-carboxylic acid derivatives in methanol/acetic acid with NaBH3CN has achieved ~52% yields in related syntheses . Purification often involves column chromatography or recrystallization to isolate the product .

Basic: What analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : Confirms structural integrity (e.g., 1H/13C NMR for verifying substituents like Boc and trifluoromethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • HPLC : Assesses purity, especially for intermediates prone to side reactions .

Basic: What chemical reactions are feasible for modifying this compound?

The Boc group enables deprotection under acidic conditions (e.g., HCl/dioxane) for further functionalization. The trifluoromethyl group enhances electrophilicity, allowing nucleophilic substitution or cross-coupling reactions. Oxidation of the azetidine ring (e.g., with KMnO4) or reduction of carbonyl groups (e.g., LiAlH4) can modify reactivity .

Advanced: How does the trifluoromethyl group influence biological activity and metabolic stability?

The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and target binding. Its electron-withdrawing nature stabilizes the compound against enzymatic degradation, improving metabolic stability in vivo. Comparative studies show trifluoromethylated analogs exhibit prolonged half-lives in pharmacokinetic assays .

Advanced: How should researchers design structure-activity relationship (SAR) studies for derivatives?

Focus on:

  • Core Modifications : Replace the azetidine ring with piperidine or pyrrolidine to assess ring size effects .
  • Substituent Variation : Test halogenated or alkylated analogs to evaluate steric/electronic impacts on target binding .
  • Functional Group Interconversion : Convert the carboxylic acid to esters or amides to modulate solubility and bioavailability .

Advanced: How can contradictions between in vitro and in vivo activity data be resolved?

Discrepancies often arise from differences in metabolic rates or bioavailability. Strategies include:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify degradation pathways .
  • Prodrug Design : Mask the carboxylic acid as an ester to improve absorption, with in vivo hydrolysis releasing the active form .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations with efficacy to refine dosing regimens .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

The carboxylic acid moiety often chelates metal ions in enzyme active sites (e.g., zinc-dependent proteases). The trifluoromethyl group engages in hydrophobic interactions with binding pockets, as seen in receptor antagonism studies (e.g., sphingosine 1-phosphate receptor inhibitors) . Kinetic assays (e.g., surface plasmon resonance) can quantify binding affinities .

Advanced: How does the Boc group affect synthetic versatility?

The Boc group protects the amine during multi-step syntheses, preventing unwanted side reactions. It is selectively removed under mild acidic conditions, enabling sequential functionalization (e.g., peptide coupling or click chemistry) without disrupting the azetidine ring .

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